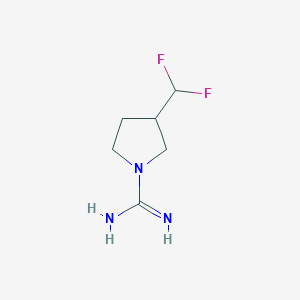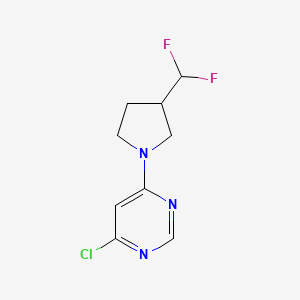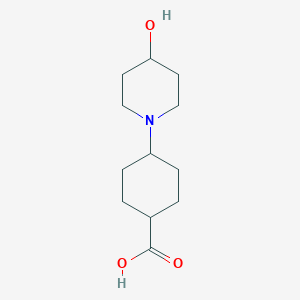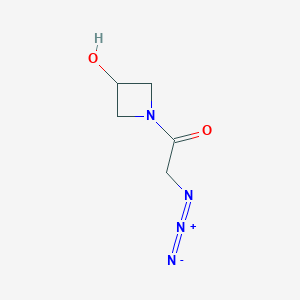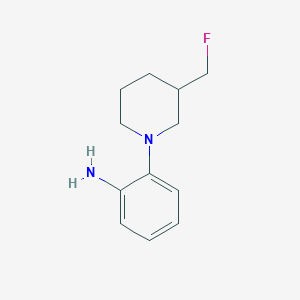
2-(3-(氟甲基)哌啶-1-基)苯胺
描述
2-(3-(Fluoromethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Fluoromethyl)piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Fluoromethyl)piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与合成
哌啶衍生物,如“2-(3-(氟甲基)哌啶-1-基)苯胺”,在制药行业发挥着重要作用 . 它们存在于二十多种药物类别中,以及生物碱 . 开发快速且经济高效的取代哌啶合成方法是现代有机化学的一项重要任务 .
抗癌应用
一系列2-氨基-4-(1-哌啶)吡啶衍生物,可能包括“2-(3-(氟甲基)哌啶-1-基)苯胺”,被设计为临床上对克唑替尼耐药的间变性淋巴瘤激酶 (ALK) 和 c-ros 癌基因 1 激酶 (ROS1) 双重抑制剂 .
抗病毒应用
哌啶衍生物以不同的方式用作抗病毒剂 . 它们有可能用于开发新的抗病毒药物。
抗疟应用
哌啶衍生物也用作抗疟剂 . 它们有可能用于开发新的抗疟药物。
抗菌和抗真菌应用
哌啶衍生物以不同的方式用作抗菌和抗真菌剂 . 它们有可能用于开发新的抗菌和抗真菌药物。
降压应用
哌啶衍生物以不同的方式用作降压剂 . 它们有可能用于开发新的降压药物。
止痛和消炎应用
哌啶衍生物以不同的方式用作止痛和消炎剂 . 它们有可能用于开发新的止痛和消炎药物。
抗精神病应用
哌啶衍生物以不同的方式用作抗精神病剂 . 它们有可能用于开发新的抗精神病药物。
作用机制
Target of Action
It is known that piperidine derivatives, which include 2-(3-(fluoromethyl)piperidin-1-yl)aniline, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
生化分析
Biochemical Properties
2-(3-(Fluoromethyl)piperidin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including 2-(3-(Fluoromethyl)piperidin-1-yl)aniline, have been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, the compound’s interaction with proteins involved in metabolic processes can alter the rate of biochemical reactions, thereby influencing cellular metabolism .
Cellular Effects
The effects of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cell function . For example, by inhibiting specific kinases, 2-(3-(Fluoromethyl)piperidin-1-yl)aniline can alter the phosphorylation status of target proteins, thereby affecting downstream signaling events . This modulation can result in changes in gene expression, impacting various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(3-(Fluoromethyl)piperidin-1-yl)aniline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting cellular metabolism . Additionally, 2-(3-(Fluoromethyl)piperidin-1-yl)aniline can interact with transcription factors, influencing gene expression . By binding to these proteins, the compound can alter their ability to regulate the transcription of target genes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The effects of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes can affect the compound’s efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and influencing cellular processes . At high doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(3-(Fluoromethyl)piperidin-1-yl)aniline is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their concentrations within the cell . These interactions can affect overall cellular metabolism, influencing various physiological processes .
Transport and Distribution
The transport and distribution of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues . The compound’s distribution can influence its biological activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . This localization is essential for the compound’s ability to modulate cellular function effectively .
属性
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-8-10-4-3-7-15(9-10)12-6-2-1-5-11(12)14/h1-2,5-6,10H,3-4,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZLLGJCRCMONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
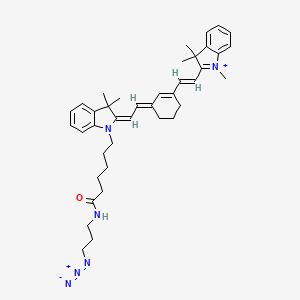
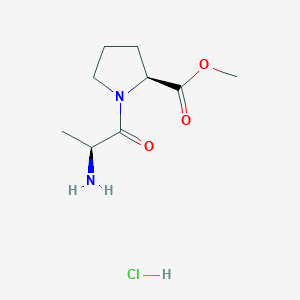
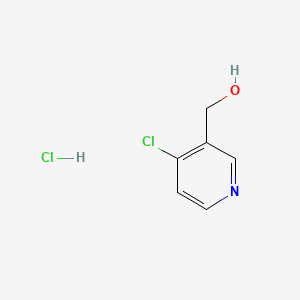
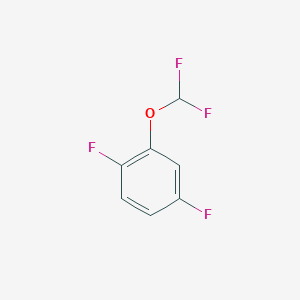
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
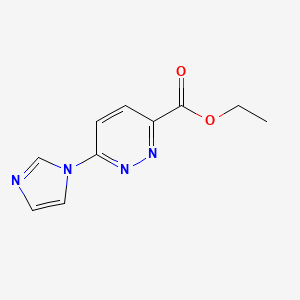
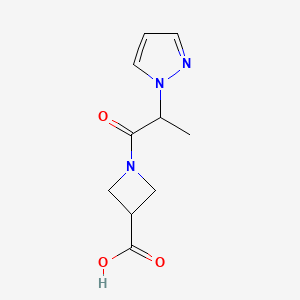
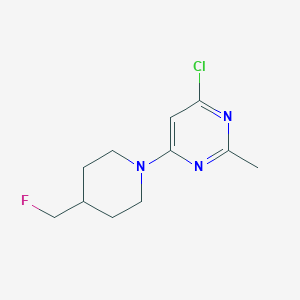
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
